Cyclopentanone, 4-acetyl-2-methyl-

Description

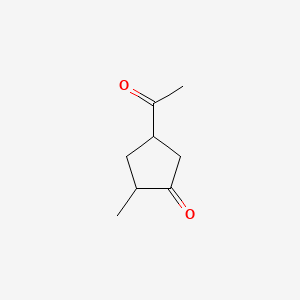

Cyclopentanone, 4-acetyl-2-methyl- (CAS: 188308-44-3) is a cyclopentanone derivative with the molecular formula C₈H₁₂O₂ and a molar mass of 140.18 g/mol . Structurally, it features a cyclopentane ring substituted with a methyl group at the 2-position and an acetyl group at the 4-position.

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

4-acetyl-2-methylcyclopentan-1-one |

InChI |

InChI=1S/C8H12O2/c1-5-3-7(6(2)9)4-8(5)10/h5,7H,3-4H2,1-2H3 |

InChI Key |

KTNNSTIEUHJTTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC1=O)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Cyclopentanone, 4-acetyl-2-methyl-

General Synthetic Strategies

The synthesis of cyclopentanone derivatives substituted at the 4- and 2-positions, such as 4-acetyl-2-methylcyclopentanone, typically involves:

- Functionalization of cyclopentanone via α- or β-substitution reactions.

- Acylation or alkylation reactions to introduce methyl and acetyl groups at specific ring positions.

- Use of enamine intermediates or enol derivatives to control regioselectivity.

- Application of metal-catalyzed coupling reactions to form carbon-carbon bonds.

Synthesis via α-Arylation and Acylation of Cyclopentanone Derivatives

A validated approach involves the palladium-catalyzed α-arylation of cyclopentanones, followed by acylation steps to introduce the acetyl group. This method is supported by research on related cyclopentanone derivatives bearing aryl substituents and acetyl functionalities.

Reaction Conditions and Catalytic System

- Catalyst: Palladium(II) acetate [Pd(OAc)₂]

- Ligand: Phosphine ligand such as XPhos

- Base: Potassium phosphate (K₃PO₄)

- Solvent: Toluene

- Temperature: Approximately 100 °C

- Yield: Around 67% isolated yield after purification

The reaction proceeds via the formation of a palladium-enamine complex that facilitates the α-arylation of the cyclopentanone ring, followed by acylation to install the acetyl group at the 4-position.

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(OAc)₂ | Maximizes catalytic efficiency |

| Ligand | XPhos | Stabilizes Pd intermediate |

| Temperature | 100 °C | Accelerates C–C coupling |

| Base | K₃PO₄ | Enhances deprotonation |

Photocatalytic and Radical-Mediated Syntheses

Radical chemistry and photocatalysis have been employed in the synthesis of cyclopentanone derivatives with acetyl substituents:

- Starting from cyclopentanone, free radical intermediates generated under photochemical conditions enable selective carbon-carbon bond formations.

- Enamine derivatives of cyclopentanone can be acylated with acyl chlorides such as 4-methylpent-4-enoyl chloride, followed by photochemical intramolecular [2+2] cycloadditions and subsequent fragmentation to yield functionalized cyclopentanone derivatives.

- These methods enable regio- and stereoselective introduction of methyl and acetyl groups.

Cu(II)-Photocatalyzed Decarboxylative Oxygenation

A recent synthetic route involves the Cu(II)-photocatalyzed decarboxylative oxygenation of precursors such as 2-(4-((2-oxocyclopentyl)methyl)phenyl)propanoic acid to yield cyclopentanone derivatives with acetylphenyl substituents:

- This method achieves high yields (up to 98%) of the target compound as a colorless oil.

- The reaction proceeds under mild conditions with visible light photocatalysis.

- Characterization by ^1H NMR confirms the presence of acetyl and aromatic protons consistent with the target structure.

Industrial and Scale-Up Considerations

Industrial production of cyclopentanone derivatives like 4-acetyl-2-methylcyclopentanone often adapts laboratory methods with modifications:

- Use of continuous flow reactors to improve heat and mass transfer.

- Optimization of reaction parameters (temperature, catalyst loading, solvent choice) for scale.

- Employment of advanced purification techniques such as chromatography for product isolation.

- Catalysts and bases are selected to minimize waste and improve sustainability.

Data Tables Summarizing Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pd-Catalyzed α-Arylation + Acylation | Pd(OAc)₂, XPhos, K₃PO₄, toluene | 100 °C, 5 mol% catalyst | 67 | High regioselectivity, moderate yield |

| Cu(II)-Photocatalyzed Decarboxylative Oxygenation | Cu(II) photocatalyst, visible light | Mild, ambient temperature | 98 | High yield, mild conditions |

| Radical-mediated photochemical synthesis | Enamine intermediates, acyl chlorides | Photochemical irradiation, room temp | 60-70* | Requires precise control of isomers |

| Classical alkylation/acylation | Cyclopentanone, 4-acetylbenzyl chloride, NaH or K₂CO₃ | DMF or THF, elevated temperature | 40-70 | Common, but less selective |

*Yields approximate based on related literature data.

Analytical Characterization Supporting Preparation

- [^1H NMR Spectroscopy](pplx://action/followup): Characteristic signals include

- Methyl protons of acetyl group at ~2.5 ppm (singlet)

- Cyclopentanone ring protons as multiplets between 1.5–2.5 ppm

- Aromatic protons (if phenyl substituent present) between 7.0–8.0 ppm

- Mass Spectrometry and IR: Confirm molecular weight and presence of carbonyl groups.

- Chromatography: Used for purification and assessment of purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 4-acetyl-2-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Cyclopentanone, 4-acetyl-2-methyl- serves as a crucial intermediate in organic synthesis. Its structure allows it to participate in various reactions, making it a versatile building block for the synthesis of more complex molecules. For instance, it can be used in the formation of heterocycles through reactions with cyanomethylene reagents, leading to the synthesis of pyrazole, thiophene, and pyridazine derivatives .

Reactivity and Mechanism

The compound can act as both a nucleophile and an electrophile depending on the reaction conditions. This duality facilitates diverse chemical transformations, including oxidation and reduction processes that yield various functional groups such as carboxylic acids and alcohols.

Biological Research

Potential Biological Activity

Research indicates that cyclopentanone, 4-acetyl-2-methyl- may exhibit significant biological activity. Studies have explored its interactions with biomolecules, suggesting potential therapeutic applications. For example, derivatives synthesized from this compound have shown promising antitumor activity against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines .

Medicinal Applications

Drug Development Precursor

The compound is under investigation for its potential role as a precursor in drug development. Its unique structure allows for modifications that could lead to new therapeutic agents. The ongoing research aims to elucidate its mechanism of action and therapeutic efficacy in treating various diseases.

Industrial Uses

Fragrance and Flavor Production

In the industrial sector, cyclopentanone, 4-acetyl-2-methyl- is utilized in the production of fragrances and flavors. Its pleasant odor profile makes it suitable for use in perfumes and food flavorings. Additionally, its chemical properties enable its use in synthesizing other industrial chemicals.

Case Studies

-

Synthesis of Heterocycles:

A study demonstrated the successful reaction of cyclopentanone with cyanomethylene reagents to produce novel heterocyclic compounds with significant antitumor activity. The synthesized products were evaluated against various cancer cell lines, revealing high inhibitory effects compared to standard treatments . -

Fragrance Development:

In industrial applications, cyclopentanone derivatives have been employed in creating complex fragrance profiles for perfumes. Its ability to blend well with other aromatic compounds enhances the overall scent quality.

Mechanism of Action

The mechanism of action of cyclopentanone, 4-acetyl-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of intermediates and transition states that facilitate the desired chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-acetyl-2-methylcyclopentanone with structurally related cyclopentanone derivatives:

Key Observations:

- Boiling Points: The acetyl group in 4-acetyl-2-methylcyclopentanone likely increases its boiling point significantly compared to unsubstituted cyclopentanone (130–131°C) due to higher molecular weight and polarity .

- Reactivity: Alkyl-substituted derivatives (e.g., 2-ethylcyclopentanone) are more volatile and suitable for fuel precursors via aldol condensation , while acetylated derivatives may exhibit enhanced stability for pharmaceutical applications.

Industrial and Economic Considerations

- Production Costs: Bio-based cyclopentanone production costs (~$1.79/kg) are competitive with petroleum-derived routes ($5–6/kg) . Complex derivatives like 4-acetyl-2-methylcyclopentanone likely require additional synthetic steps, increasing costs.

- Market Growth: The global cyclopentanone market is projected to grow from $100 million (2014) to $130 million (2020) , driven by demand for fragrances, pharmaceuticals, and biofuels.

Stability and Environmental Persistence

- Volatility: Unsubstituted cyclopentanone evaporates readily (boiling point: 130–131°C), limiting its persistence in environmental applications . Derivatives with larger substituents (e.g., 2-cyclopentylcyclopentanone) exhibit reduced volatility and longer environmental half-lives .

- Oxidative Stability: Cyclopentanone blends in fuels show moderate oxidation resistance (induction time: 400 minutes) , but acetylated derivatives may require stabilization additives.

Q & A

Basic Research Questions

Q. What are the molecular structure and key physicochemical properties of 4-acetyl-2-methyl-cyclopentanone?

- Answer : The compound has the molecular formula C₈H₁₂O₂ (molar mass: 140.18 g/mol) and features a cyclopentanone ring substituted with an acetyl group at position 4 and a methyl group at position 2. Key properties include a density of ~0.95 g/cm³ (typical for ketones) and potential flammability due to its cyclopentanone backbone. Its stability under standard conditions is influenced by the electron-withdrawing acetyl group, which may affect reactivity . Spectroscopic characterization (e.g., IR for carbonyl stretching at ~1700 cm⁻¹ and NMR for ring protons) is essential for structural confirmation .

Q. What synthetic routes are employed to prepare 4-acetyl-2-methyl-cyclopentanone in laboratory settings?

- Answer : Common methods include:

- Friedel-Crafts Acylation : Introducing the acetyl group to a pre-functionalized cyclopentanone derivative under acidic conditions (e.g., AlCl₃ catalysis).

- Oxidative Functionalization : Starting from 2-methyl-cyclopentanol, oxidation with chromic acid (H₂CrO₄) yields the ketone backbone, followed by acetylation .

- Biomass-Derived Pathways : Catalytic conversion of furfural (a biomass intermediate) using bifunctional catalysts (e.g., Pt/ZrO₂) to form cyclopentanone derivatives, though yields for specific substitutions require optimization .

Q. Which analytical techniques are most effective for characterizing the purity and structure of 4-acetyl-2-methyl-cyclopentanone?

- Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : For purity assessment and detection of volatile byproducts.

- Nuclear Magnetic Resonance (NMR) : ¹³C NMR to resolve quaternary carbons (e.g., acetyl and methyl substituents) and ¹H NMR for ring proton splitting patterns.

- Fourier-Transform Infrared Spectroscopy (FTIR) : To confirm the presence of carbonyl (C=O) and methyl groups .

Advanced Research Questions

Q. How do computational methods like DFT or molecular dynamics (MD) elucidate the reactivity of 4-acetyl-2-methyl-cyclopentanone?

- Answer :

- Density Functional Theory (DFT) : Predicts electronic effects of substituents; the acetyl group increases electrophilicity at the carbonyl carbon, enhancing nucleophilic attack susceptibility.

- MD Simulations : Model solvation effects (e.g., in polar solvents like DMSO) and cocrystallization behavior, as demonstrated in HMX/cyclopentanone systems .

- Kinetic Modeling : Validates reaction pathways (e.g., oxidation mechanisms) using shock tube and flow reactor data, as applied to cyclopentanone combustion studies .

Q. What challenges arise in ensuring the stability of 4-acetyl-2-methyl-cyclopentanone under reactive conditions, and how can they be mitigated?

- Answer :

- Oxidative Degradation : The compound may undergo autoxidation in the presence of alkenes, forming peroxides. Mitigation involves storage under inert atmospheres and adding stabilizers like BHT .

- Compatibility Issues : Like cyclopentanone, it may swell elastomers (e.g., neoprene). Pre-testing material compatibility via Hansen solubility parameters is critical for engine/fuel applications .

- Thermal Stability : Differential Scanning Calorimetry (DSC) can identify decomposition thresholds, guiding safe handling protocols .

Q. How do acetyl and methyl substituents influence the steric and electronic properties of the cyclopentanone ring, and what are the implications for catalytic transformations?

- Answer :

- Steric Effects : The methyl group at position 2 creates steric hindrance, potentially slowing nucleophilic additions at adjacent positions.

- Electronic Effects : The acetyl group withdraws electron density, polarizing the carbonyl group and enhancing reactivity in aldol condensations or Michael additions.

- Catalytic Implications : Bifunctional catalysts (e.g., acid-base pairs) may be required to overcome steric barriers in hydrogenation or cross-coupling reactions .

Methodological Guidance

- Contradiction Resolution : While cyclopentanone production from biomass is economically viable (~$1.79/kg) , scaling derivatives like 4-acetyl-2-methyl-cyclopentanone requires optimizing selective catalytic pathways to avoid petroleum-based costs.

- Data Validation : Cross-reference experimental results (e.g., ignition delays from shock tubes) with computational models to resolve discrepancies in kinetic parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.